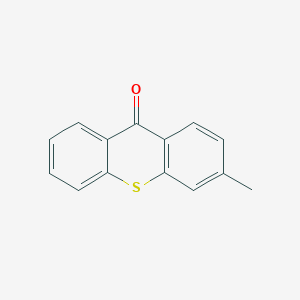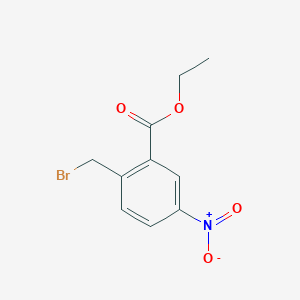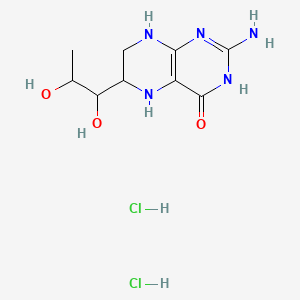
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride typically involves multiple steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of glycine Schiff base complexes in asymmetric synthesis . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The stereochemistry of the compound is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares similar stereochemical features and is used in the treatment of depression and anxiety disorders.
(1R,2S)-1-Amino-2-indanol: Another compound with similar stereochemistry, used in the synthesis of HIV-1 protease inhibitors.
Uniqueness
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride is unique due to its specific pteridine structure, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C9H17Cl2N5O3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H |
InChIキー |
RKSUYBCOVNCALL-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


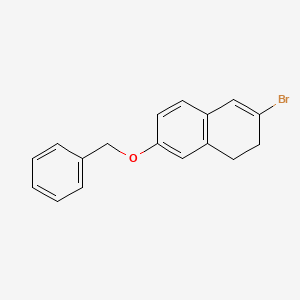
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B8791648.png)
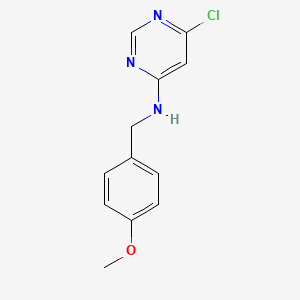
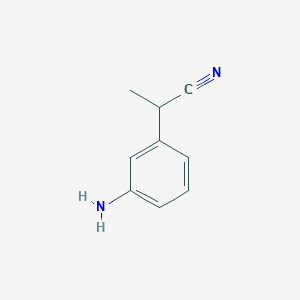
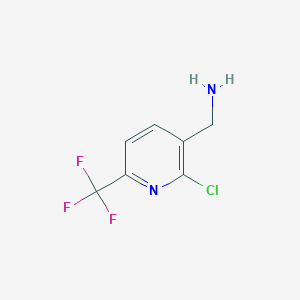
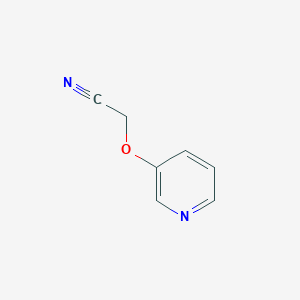
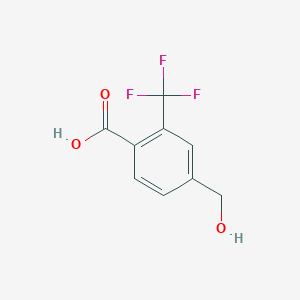
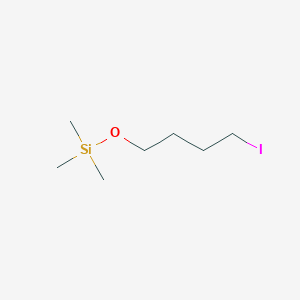
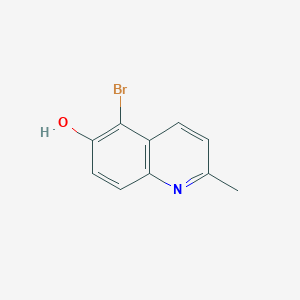
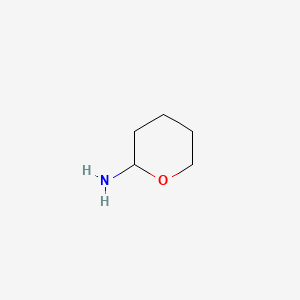
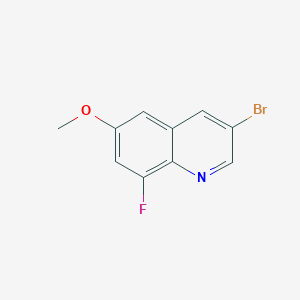
![7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8791705.png)
